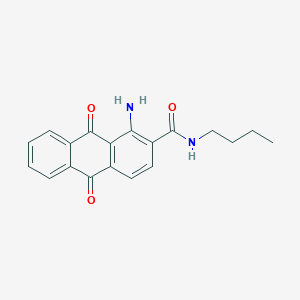
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is a complex organic compound that belongs to the anthracene family This compound is characterized by its unique structure, which includes an anthracene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Oxidation: Anthracene is oxidized to form 9,10-anthraquinone.
Amination: The 9,10-anthraquinone undergoes amination to introduce the amino group at the 1-position.
Butylation: The amino group is then reacted with butylamine to form the N-butyl derivative.
Carboxylation: Finally, the carboxyl group is introduced at the 2-position to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: The amino and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Uniqueness
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its N-butyl substitution enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-amino-N-butyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-3-10-21-19(24)14-9-8-13-15(16(14)20)18(23)12-7-5-4-6-11(12)17(13)22/h4-9H,2-3,10,20H2,1H3,(H,21,24) |
InChI Key |
KBBZRGQPTAMVQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



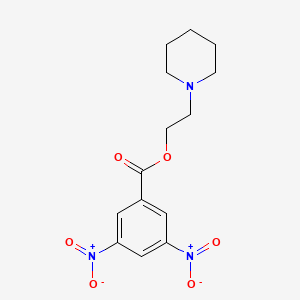
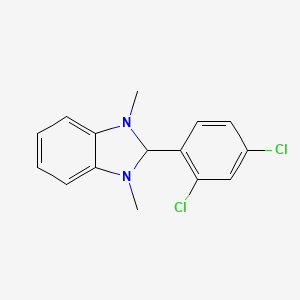
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709683.png)
![1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL](/img/structure/B11709685.png)
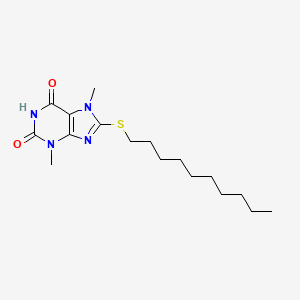

![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)
![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
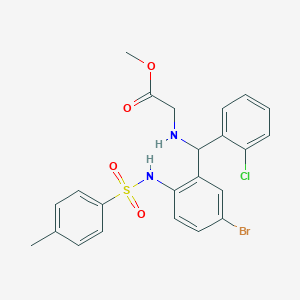
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)
![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)
